N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine
Description
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a 2-aminobenzyl group and an N-methyl substitution on the benzothiazol-2-amine core. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structural uniqueness arises from the combination of an electron-rich aromatic system (2-aminophenyl) and a lipophilic N-methyl group, which may enhance solubility and target binding compared to simpler analogs.
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-18(10-11-6-2-3-7-12(11)16)15-17-13-8-4-5-9-14(13)19-15/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAHWKSJAJVUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-arylbenzothiazoles, have been reported to exhibit antiproliferative properties and potential diagnostic agents for alzheimer’s disease.
Mode of Action
It’s worth noting that related 2-arylbenzothiazoles have been found to exhibit antiproliferative properties, suggesting that they may interact with cellular targets to inhibit cell growth.
Biological Activity
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C16H17N3S
- Molecular Weight : 283.4 g/mol
- IUPAC Name : 2-{(1,3-Benzothiazol-2-yl)methylamino}aniline
- Appearance : Powder
| Property | Value |
|---|---|
| Chemical Formula | C16H17N3S |
| Molecular Weight | 283.4 |
| Synonyms | 2-Benzothiazolemethanamine, N-[(2-aminophenyl)methyl]-N-methyl- |
| MDL No. | MFCD30730604 |
| PubChem CID | 104631255 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound exhibits significant inhibitory activity against various cancer cell lines:
- CSF1R Kinase Inhibition :
- EGFR Inhibition :
- Tumor Growth Reduction :
The biological activity of this compound is attributed to its ability to interact with key molecular targets involved in cancer progression:
- Inhibition of Kinases : The compound's structure allows it to bind effectively to kinase domains, disrupting signaling pathways essential for tumor growth and survival.
Study on Antiproliferative Activity
A study published in Scientific Reports examined the antiproliferative effects of various benzothiazole derivatives on human cancer cell lines. The findings indicated that modifications to the benzothiazole core could significantly alter biological activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-[substituted] | MCF7 | 0.173 |
| N-[substituted] | HCT116 | 0.315 |
| N-[substituted] | PC3 | 1.08 |
These results demonstrate that structural variations can enhance or diminish the biological activity of benzothiazole derivatives.
In Vivo Studies
In vivo studies have shown that compounds based on the benzothiazole scaffold can effectively reduce tumor size and alter macrophage populations within tumors, emphasizing their potential as therapeutic agents in cancer treatment .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a candidate for developing new anticancer drugs. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for effective cancer treatment.
Antimicrobial Properties : This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a potential agent for developing new antibiotics. Further research is necessary to understand its spectrum of activity and mechanism of action against pathogens.
Biological Research
Cell Culture Applications : this compound is utilized as a non-ionic organic buffering agent in cell culture applications. It maintains pH levels within the optimal range (6–8.5), which is crucial for various biological assays and experiments involving cell lines. This property enhances its utility in biological research settings.
Materials Science
Polymer Chemistry : The compound has been explored for its applications in polymer chemistry, particularly in the synthesis of novel polymeric materials. Its unique chemical structure allows it to act as a functional monomer in the production of polymers with tailored properties for specific applications such as coatings and adhesives.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for drug development in oncology.
- Antimicrobial Activity : In another investigation, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial viability, suggesting that this compound could contribute to addressing antibiotic resistance issues.
- Cell Culture Buffering : A comprehensive study on buffering agents revealed that this compound effectively maintained pH stability in various cell culture environments, outperforming traditional buffers under specific conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, and molecular weights of N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine and related benzothiazole derivatives:
Physicochemical and Pharmacokinetic Insights
- Solubility: The 2-aminophenyl group introduces polarity, balancing the lipophilic benzothiazole core. Chloro or pyridinyl substitutions may reduce aqueous solubility.
- Stability : Electron-withdrawing groups (e.g., Cl in ) enhance metabolic stability, whereas -NH₂ may increase susceptibility to oxidation.
Preparation Methods
Solid-Phase Synthesis via Cyclization of Aminobenzenethiols
A prominent approach to synthesize benzothiazole derivatives, including N-substituted analogues, involves the cyclization of 2-aminobenzenethiol derivatives with appropriate precursors.
Method Summary:
The synthesis typically starts with the reaction of 2-aminobenzenethiol and substituted benzoic acids or nitriles in polyphosphoric acid (PPA) at elevated temperatures (~220 °C), promoting cyclization to form the benzothiazole ring. For example, 2-(4-aminophenyl)benzothiazoles are prepared by this method, which can be adapted to introduce the N-methyl and aminophenylmethyl groups through subsequent functionalization steps.Solid-Phase Peptide Synthesis Adaptation:
Incorporation of benzothiazole amino acids into peptides has been achieved by coupling activated amino acids (using 1-hydroxybenzotriazole) with resin-bound aminobenzenethiols, followed by cleavage and cyclization under mild trifluoroacetic acid (TFA) conditions with triethylsilane (TES) as a scavenger. The cyclization occurs in methanol or mixed solvents with dithiothreitol (DTT) to reduce disulfides, yielding fully protected or deprotected benzothiazole derivatives depending on TFA concentration.Coupling Efficiency and Side Reactions:
Efficient coupling requires excess Fmoc-amino acid (5 equivalents) to achieve 80–90% coupling yields. Incomplete couplings can be identified by the presence of oxidized bis-2-aminothiophenol and addressed by a second coupling or blocking unreacted amines via acetylation. This method enables the synthesis of N-substituted benzothiazoles with high purity and yield.References:
This methodology is detailed in the 2023 study on solid-phase synthesis of benzothiazolyl amino acids and peptides, which provides reaction schemes and optimization data for cyclization and cleavage steps.
Catalyst- and Additive-Free One-Pot Synthesis Using Aromatic Amines, Aliphatic Amines, and Elemental Sulfur
An innovative and environmentally friendly method has been developed for synthesizing 2-substituted benzothiazoles, including derivatives related to N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine, through a three-component reaction under metal-free conditions.
Reaction Components and Conditions:
The reaction involves aromatic amines (e.g., 2-naphthylamine), aliphatic amines (e.g., benzylamine derivatives), and elemental sulfur (S_8) in dimethyl sulfoxide (DMSO) solvent at 140 °C under nitrogen atmosphere for about 22 hours.Reaction Optimization:
Extensive screening identified optimal conditions as follows:- Aromatic amine (0.2 mmol)
- Aliphatic amine (2 equivalents, 0.4 mmol)
- Sulfur powder (3 equivalents, 0.075 mmol)
- DMSO (2 mL) as solvent
- Temperature: 140 °C
- Time: 22 hours under N_2 atmosphere
Yields and Solvent Effects:
DMSO was superior to other solvents such as DMF, NMP, acetonitrile, and DMAC, providing yields up to 90%. Lower temperatures or different solvent choices resulted in significantly reduced yields.Substrate Scope:
The method tolerates various substituents on the aromatic amines, including electron-donating and withdrawing groups, and heterocyclic amines. N-methyl and N,N-dimethylamino substituents on benzylamines also afforded the target benzothiazoles in moderate to high yields (60–99%).Mechanistic Insights:
The reaction proceeds via formation of imine intermediates from the amines, followed by electrophilic attack by elemental sulfur and cyclization to the benzothiazole ring. DMSO acts as an oxidant facilitating the cyclization. The sulfur source is confirmed to be elemental sulfur, as removing it halts the reaction.Scalability:
A 5 mmol scale reaction yielded the product in 80%, demonstrating practical applicability.
| Entry | Sulfur Equiv. | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 3 | DMSO | 83 |
| 2 | 3 | DMF | 14 |
| 3 | 3 | NMP | 38 |
| 4 | 3 | CH3CN | 27 |
| 5 | 3 | DMAC | 28 |
| 6 | 4 | DMSO | 63 |
| 7 | 2 | DMSO | 64 |
| 8* | 3 | DMSO | 90 |
*Optimal condition: 2 equivalents aliphatic amine, 3 equivalents sulfur, 140 °C, 22 h.
- References:
This method and data are reported in the 2020 ACS Omega publication detailing catalyst- and additive-free synthesis of 2-substituted benzothiazoles.
Comparative Analysis of Preparation Methods
| Feature | Solid-Phase Cyclization Method | Catalyst-Free One-Pot Method |
|---|---|---|
| Starting Materials | 2-Aminobenzenethiol, substituted benzoic acids or nitriles | Aromatic amines, aliphatic amines, elemental sulfur |
| Reaction Conditions | High temperature (~220 °C), PPA or mild TFA cleavage | Moderate temperature (140 °C), DMSO solvent, N_2 atmosphere |
| Catalyst/Additive Requirement | None or mild acid scavengers (TFA/TES) | None |
| Reaction Time | Hours to days depending on step | ~22 hours |
| Yield Range | High (80–90% coupling efficiency) | Moderate to high (up to 90%) |
| Scalability | Suitable for peptide synthesis and modifications | Demonstrated up to 5 mmol scale |
| Mechanistic Pathway | Cyclization of aminobenzenethiols to benzothiazoles | Imine formation, electrophilic sulfur attack, cyclization |
| Advantages | High purity, control over substitution, peptide compatibility | Environmentally friendly, simple, cost-effective |
| Limitations | Requires specialized solid-phase equipment, elevated temperature | Requires high temperature, limited to certain amine substrates |
Summary and Recommendations
The preparation of this compound can be effectively achieved by two main routes:
Solid-phase synthesis involving cyclization of aminobenzenethiols is advantageous for precise functionalization and incorporation into peptides, offering high coupling efficiencies and controlled deprotection steps.
Catalyst- and additive-free one-pot synthesis from aromatic and aliphatic amines with elemental sulfur in DMSO provides a greener, scalable alternative with good yields and broad substrate tolerance.
For industrial or large-scale synthesis, the catalyst-free method offers simplicity and environmental benefits. For applications requiring complex functionalization or peptide conjugation, the solid-phase cyclization method is preferred.
Q & A
Basic: What are the standard synthetic routes for N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine?
The compound can be synthesized via oxidative cyclodesulfurization of monothioureas derived from aminophenol or phenylenediamine derivatives. A common method involves iodine (I₂)-mediated desulfurization under reflux conditions in chloroform or ethanol, yielding benzothiazole derivatives with moderate to high purity (50–80%) . Key steps include:
- Reacting 2-aminophenol derivatives with isothiocyanates to form thiourea intermediates.
- Oxidative cyclization using I₂ as a cost-effective and less toxic reagent compared to HgO or hypervalent iodine compounds .
- Purification via recrystallization from ethanol or column chromatography .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallinity .
- Catalyst stoichiometry : I₂ (1.2–1.5 equiv.) balances reactivity and minimizes side products like disulfide byproducts .
- Temperature control : Reflux (~80°C) accelerates cyclization but may require shorter reaction times (4–6 hours) to avoid decomposition .
- Additives : Triethylamine (TEA) neutralizes HI byproducts, improving yield by 10–15% .
Basic: What spectroscopic techniques confirm the compound’s structure?
- IR spectroscopy : Identifies N–H stretches (3140–3550 cm⁻¹) and C=N/C–S bonds (1600–1660 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 6.4–8.3 ppm) and N–CH₃ groups (δ 3.7–4.2 ppm) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELXL .
Advanced: How can tautomeric ambiguities in the benzothiazole core be resolved?
Tautomerism between 1,3-benzothiazol-2-amine and imino forms is resolved via:
- Variable-temperature NMR : Observes proton exchange dynamics in DMSO-d₆ .
- DFT calculations : Predicts stable tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
- X-ray data : Confirms the dominant tautomer via bond-length analysis (e.g., C–N vs. C=S distances) .
Basic: What in vitro assays are used to evaluate biological activity?
- Antimicrobial screening : Agar diffusion assays against S. aureus and E. coli .
- Anticancer assays : MTT tests on HeLa or MCF-7 cells, with IC₅₀ values calculated .
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .
Advanced: How is the structure-activity relationship (SAR) studied for this compound?
- Substituent variation : Electron-withdrawing groups (e.g., –NO₂) enhance anticancer activity by increasing electrophilicity .
- Methylene spacer modifications : Replacing –CH₂– with –O– or –S– alters bioavailability and binding affinity .
- Docking studies : AutoDock Vina predicts interactions with targets like EGFR or DNA gyrase .
Advanced: What challenges arise in X-ray crystallography of this compound?
- Crystal packing : Hydrogen-bonded dimers (N–H⋯N, 2.8–3.0 Å) complicate space-group determination .
- Disorder handling : Use SHELXL’s PART instructions to model flexible methyl or phenyl groups .
- Twinned data : Integration of overlapping reflections requires CELL_NOW and TWINABS .
Advanced: How to address contradictory bioactivity data across studies?
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) .
- Dose-response validation : Replicate IC₅₀ measurements with independent batches .
- Metabolite screening : LC-MS identifies degradation products that may interfere with assays .
Basic: What purification methods are effective for this compound?
- Recrystallization : Ethanol-water (4:1) yields high-purity crystals (>95%) .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes impurities .
- HPLC : Reverse-phase C18 columns resolve regioisomers using acetonitrile/water gradients .
Advanced: What computational approaches model its electronic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
